Piperazine, 1-(4,4-bis(p-fluorophenyl)butyl)-, dihydrochloride

Description

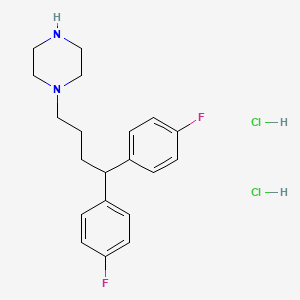

Piperazine, 1-(4,4-bis(p-fluorophenyl)butyl)-, dihydrochloride (CAS 5631-35-6) is a piperazine derivative featuring a bis(p-fluorophenyl)butyl substituent. This compound is synthesized via alkylation of piperazine with 4-chloro-1,1-bis(p-fluorophenyl)butane under reflux conditions, followed by hydrochloride salt formation . It serves as a key intermediate or metabolite in pharmaceuticals, notably in the synthesis of antipsychotics (e.g., pimozide) and vasodilators (e.g., lidoflazine) . Its structural hallmark—the bis(4-fluorophenyl)butyl group—enhances lipophilicity and receptor binding affinity, particularly for dopamine and calcium channels .

Properties

CAS No. |

30297-96-2 |

|---|---|

Molecular Formula |

C20H26Cl2F2N2 |

Molecular Weight |

403.3 g/mol |

IUPAC Name |

1-[4,4-bis(4-fluorophenyl)butyl]piperazine;dihydrochloride |

InChI |

InChI=1S/C20H24F2N2.2ClH/c21-18-7-3-16(4-8-18)20(17-5-9-19(22)10-6-17)2-1-13-24-14-11-23-12-15-24;;/h3-10,20,23H,1-2,11-15H2;2*1H |

InChI Key |

CYKJVKZHULUORF-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Alkylation of p-Fluorobenzene

A butyl dihalide (e.g., 1,4-dibromobutane) can undergo Friedel-Crafts alkylation with p-fluorobenzene in the presence of a Lewis acid catalyst like aluminum chloride. This yields 1,4-bis(p-fluorophenyl)butane, which is subsequently brominated to form 1-bromo-4,4-bis(p-fluorophenyl)butane.

Grignard Reaction with p-Fluorophenylmagnesium Bromide

Alternatively, 1,4-dibromobutane reacts with p-fluorophenylmagnesium bromide in a stepwise manner to construct the bis-aryl butyl chain. This method offers better control over regiochemistry but requires anhydrous conditions.

Piperazine Alkylation Strategies

The alkylation of piperazine with the 4,4-bis(p-fluorophenyl)butyl halide is the most direct route to the target compound.

Direct Alkylation in Polar Solvents

Piperazine is reacted with 1-bromo-4,4-bis(p-fluorophenyl)butane in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile) at elevated temperatures (80–100°C). To prevent over-alkylation, a stoichiometric excess of piperazine (2:1 molar ratio) is used.

Example conditions :

Phase-Transfer Catalysis (PTC)

Using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a biphasic system (water/dichloromethane) enhances reaction efficiency. This method reduces side reactions and improves yield to ~75%.

Purification and Salt Formation

Crude alkylated piperazine is purified via vacuum distillation or recrystallization before salt formation.

Dihydrochloride Salt Preparation

The free base is dissolved in anhydrous ethanol and treated with hydrogen chloride gas or concentrated HCl solution. The dihydrochloride salt precipitates and is isolated by filtration.

Critical parameters :

-

Stoichiometry: 2 equivalents of HCl per piperazine molecule.

-

Solvent: Ethanol or methanol ensures solubility of the free base and salt.

-

Temperature: Cooling to 0–5°C during HCl addition improves crystal purity.

Alternative Synthetic Pathways

Reductive Amination

A ketone intermediate (4,4-bis(p-fluorophenyl)butan-2-one) undergoes reductive amination with piperazine using sodium cyanoborohydride. This method avoids alkylation challenges but requires synthesis of the ketone precursor.

Solid-Phase Synthesis

Immobilizing piperazine on a resin enables stepwise coupling of the bis-aryl butyl group, though this approach is more common in peptide synthesis and less practical for industrial scales.

Analytical Characterization

Key analytical data for the target compound include:

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C₂₀H₂₄F₂N₂·2HCl | Elemental Analysis |

| Melting Point | 215–218°C (decomp.) | DSC |

| 1H NMR (D₂O) | δ 7.35–7.15 (m, 8H, Ar–F), 3.2–2.8 (m, 10H, piperazine + CH₂) | 400 MHz NMR |

| Purity | ≥98% | HPLC (C18 column) |

Industrial-Scale Considerations

For mass production, the direct alkylation method (Section 3.1) is preferred due to its simplicity and scalability. Key optimizations include:

Chemical Reactions Analysis

Types of Reactions: Piperazine, 1-(4,4-bis(p-fluorophenyl)butyl)-, dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the fluorophenyl groups are substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: Formation of piperazine N-oxides or fluorophenyl ketones.

Reduction: Formation of reduced piperazine derivatives or fluorophenyl alcohols.

Substitution: Formation of substituted piperazine derivatives or fluorophenyl compounds.

Scientific Research Applications

Chemical Applications

1. Synthesis of Complex Organic Molecules

- The compound serves as a building block for synthesizing complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in organic synthesis.

2. Reagent in Chemical Reactions

- It acts as a reagent in multiple chemical reactions, facilitating the formation of new compounds with distinct properties. This capability is crucial for developing new materials and specialty chemicals.

Biological Applications

1. Antimicrobial and Antiviral Properties

- Research indicates that this piperazine derivative exhibits antimicrobial and antiviral activities. Studies have shown that compounds with similar structures can inhibit bacterial and viral growth, suggesting potential therapeutic uses.

2. Anticancer Activity

- The compound has been investigated for its anticancer properties. In vitro studies suggest that it may inhibit the growth of cancer cells, making it a candidate for further development as an anticancer agent.

Medicinal Applications

1. Drug Development

- Piperazine derivatives are often explored as lead compounds in drug development due to their biological activity. This specific compound could potentially lead to new therapeutic agents targeting various diseases.

2. Calcium Channel Blockers

- Related piperazine compounds are classified as calcium antagonists and are used clinically for treating migraines. This application highlights the potential for 1-(4,4-bis(p-fluorophenyl)butyl)-piperazine dihydrochloride to be developed into similar therapeutic agents.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Antimicrobial Activity | Investigated the efficacy of piperazine derivatives against bacterial strains | Showed significant inhibition against Gram-positive bacteria |

| Anticancer Properties | Evaluated the cytotoxic effects on cancer cell lines | Indicated growth inhibition with IC50 values comparable to established anticancer drugs |

| Drug Development | Explored structure-activity relationships of piperazine derivatives | Identified promising candidates for further optimization in drug design |

Mechanism of Action

The mechanism of action of Piperazine, 1-(4,4-bis(p-fluorophenyl)butyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, affecting neuronal signaling and potentially providing therapeutic benefits in neurological disorders. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogs with Bis(fluorophenyl) Substituents

I-893 (1-[2-[bis(fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine dihydrochloride)

- Structure : Contains a bis(fluorophenyl)methoxyethyl group instead of a butyl chain.

- Pharmacology: Modulates dopamine and norepinephrine turnover in rat brains, suggesting central nervous system (CNS) activity. At 10 mg/kg, it reduces dopamine metabolites (DOPAC and HVA) by 30–40%, indicating presynaptic dopamine autoreceptor agonism .

- Key Difference : The methoxyethyl linker alters pharmacokinetics, favoring CNS penetration over peripheral effects compared to the target compound .

Flunarizine Dihydrochloride (1-[bis(4-fluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine)

- Structure : Features a bis(4-fluorophenyl)methyl group and a propenyl side chain.

- Pharmacology : A calcium channel blocker with antihistamine properties. In dogs, it induces systemic vasodilation (0.1–3.0 mg/kg IV) without pulmonary effects, likely via L-type calcium channel inhibition .

- Comparison : The propenyl group enhances calcium channel selectivity, whereas the target compound’s butyl chain correlates with dopamine receptor interactions .

Lidoflazine (4-[4,4-bis(p-fluorophenyl)butyl]-1-piperazineaceto-2',6'-xylidide)

- Structure : Shares the bis(p-fluorophenyl)butyl-piperazine core but includes a xylidide moiety.

- Pharmacology : A coronary vasodilator metabolized to the target compound in vivo. Rat liver fractions rapidly oxidize lidoflazine to the target compound, which exhibits hydroxylated and ketopiperazine metabolites in dogs .

- Metabolic Link : The target compound’s role as a metabolite underscores its pharmacological relevance in prolonging vasodilatory effects .

Functional Analogs in Therapeutic Classes

Pimozide (1-[1-[4,4-bis(p-fluorophenyl)butyl]-4-piperidyl]-2-benzimidazolinone)

- Structure: Replaces piperazine with a piperidine-benzimidazolinone system.

- Pharmacology : A potent antipsychotic with D2 receptor antagonism. The bis(p-fluorophenyl)butyl group enhances blood-brain barrier permeability and receptor binding duration compared to simpler piperazine derivatives .

Amperozide (N-ethyl-4-[4,4-bis(p-fluorophenyl)butyl]-1-piperazinecarboxamide)

- Structure : Adds a carboxamide group to the piperazine ring.

- Pharmacology: Stimulates tuberoinfundibular dopamine (TIDA) neurons non-dopaminergically, increasing DOPA accumulation by 200% at 10 mg/kg. Unlike haloperidol, it lacks direct D2 antagonism, suggesting a unique mechanism for antipsychotic activity .

Structural Variants with Modified Aromatic Substituents

1-[4,4-Bis(4-methoxyphenyl)butyl]-4-(3,4,5-trimethoxybenzyl)piperazine

- Structure : Substitutes fluorophenyl with methoxyphenyl groups.

- Pharmacology : Developed as a multidrug resistance (MDR) reversal agent. The methoxy groups enhance P-glycoprotein inhibition (IC50 = 0.8 µM) but reduce CNS activity due to increased polarity .

1-(2-Fluorobenzyl)piperazine Dihydrochloride

Data Tables

Table 1: Structural and Pharmacological Comparison

Biological Activity

Piperazine, 1-(4,4-bis(p-fluorophenyl)butyl)-, dihydrochloride is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperazine ring substituted with a 4,4-bis(p-fluorophenyl)butyl group. This structure is significant as it influences the compound's interaction with biological targets.

- Receptor Interaction : Piperazine derivatives often exhibit activity through interactions with various neurotransmitter receptors. For instance, they can act as agonists or antagonists at opioid receptors and dopamine receptors, which are crucial for pain management and neuropharmacological applications .

- Antimalarial Activity : Recent studies have explored piperazine derivatives in the context of antimalarial activity. For example, compounds containing piperazine moieties have shown enhanced efficacy against Plasmodium species in vitro and in vivo, indicating their potential as antimalarial agents .

- Cytotoxic Effects : Research has indicated that certain piperazine derivatives possess cytotoxic properties against various cancer cell lines. For instance, studies have demonstrated that specific piperazine derivatives can induce apoptosis in hepatocellular carcinoma (HCC) and breast cancer cell lines .

Biological Activity Data

Case Studies

- Antimalarial Efficacy : A study evaluated various piperazine-containing quinolone derivatives for their antimalarial activity. The most potent compounds exhibited EC50 values as low as 4.5 nM against resistant strains of Plasmodium falciparum, highlighting the importance of structural modifications in enhancing efficacy .

- Cytotoxicity Screening : Another investigation focused on the cytotoxic effects of piperazine derivatives against multiple cancer cell lines. Among the tested compounds, those with a benzamide structure showed significant growth inhibition with GI50 values ranging from 5 to 15 µM across different cell types .

- Dual-Target Design : Research into dual-target drugs has revealed that piperazine derivatives can be designed to simultaneously interact with mu-opioid and dopamine D3 receptors, potentially offering new avenues for pain management with reduced abuse potential .

Q & A

Q. What are the established synthetic routes for synthesizing Piperazine, 1-(4,4-bis(p-fluorophenyl)butyl)-, dihydrochloride?

The compound is synthesized via a multi-step process involving 4,4-bis(p-fluorophenyl)butyl chloride as a key intermediate. A common method includes:

- Amine formation : Reacting piperazine with 4,4-bis(p-fluorophenyl)butyl chloride in a solvent like dichloromethane or ethanol under reflux conditions.

- Salt formation : Treating the free base with hydrochloric acid to yield the dihydrochloride salt.

This route is analogous to neuroleptic drug synthesis pathways, where piperazine derivatives are functionalized with arylalkyl groups .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : For structural confirmation (e.g., δ ~2.5–3.5 ppm for piperazine protons, δ ~6.8–7.2 ppm for aromatic fluorophenyl protons) .

- HPLC-MS : To assess purity and quantify residual solvents or byproducts.

- Elemental analysis : To verify stoichiometry (e.g., C, H, N, Cl content) .

- X-ray crystallography : For resolving crystal structure and confirming stereochemistry (if applicable) .

Q. What purification strategies are effective for isolating this compound?

- Recrystallization : Using ethanol/water mixtures to remove unreacted starting materials.

- Column chromatography : Silica gel with gradients of ethyl acetate and hexane for separating regioisomers or byproducts.

- Ion-exchange chromatography : To isolate the dihydrochloride salt from neutral impurities .

Advanced Research Questions

Q. How can in vitro metabolic stability be assessed for this compound?

- Liver microsome assays : Incubate the compound with liver microsomes (e.g., from Wistar rats) at 37°C, and quantify metabolites via LC-MS/MS.

- Kinetic analysis : Measure parameters like intrinsic clearance (CLint) and half-life (t1/2). Evidence shows sex-dependent metabolism (male > female in rats) for structurally related piperazines, suggesting interspecies variability .

Q. How do structural modifications influence its biological activity?

- Fluorophenyl substitution : The para-fluorine groups enhance lipophilicity and metabolic stability, as seen in calcium channel blockers like flunarizine .

- Piperazine backbone : Modifications (e.g., N-alkylation) alter receptor affinity. For example, 4-(3,4,5-trimethoxybenzyl) substitution in similar derivatives enhances multidrug resistance (MDR) reversal activity .

Q. What interspecies differences exist in its pharmacokinetics?

Q. What pharmacological mechanisms are associated with this compound?

- Calcium channel blockade : Structural analogs (e.g., flunarizine dihydrochloride) inhibit L-type Ca<sup>2+</sup> channels, suggesting vasodilatory or neuroprotective effects .

- Multidrug resistance (MDR) modulation : N,N-bis(arylalkyl)piperazine derivatives reverse P-glycoprotein-mediated drug efflux in cancer cells .

Q. What challenges arise in achieving enantiomeric purity?

Q. How can computational modeling optimize its therapeutic potential?

- Molecular docking : Screen against targets like P-glycoprotein (PDB ID: 6QEX) to predict binding affinity.

- QSAR studies : Correlate substituent electronegativity (e.g., fluorine) with bioavailability or toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.